molecular formula C23H19NO5S B2803940 (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114659-48-1

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2803940
CAS No.: 1114659-48-1
M. Wt: 421.47
InChI Key: RESNKCKMJJOVQO-UHFFFAOYSA-N
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Description

The compound "(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine core substituted with two methoxyphenyl groups and a 1,1-dioxido moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazinones and benzoxathiins) have been studied for antimicrobial and anti-inflammatory activities . The presence of methoxy groups may enhance solubility and modulate metabolic stability compared to non-polar substituents .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-18-12-10-16(11-13-18)23(25)22-15-24(17-6-5-7-19(14-17)29-2)20-8-3-4-9-21(20)30(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNKCKMJJOVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira cross-coupling reaction, which involves the reaction of 2-iodothiophenol with phenylacetylene . The reaction conditions often require a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. For instance, it may act as a tubulin inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through binding to the colchicine site on tubulin, inhibiting its polymerization.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share the benzothiazine or benzothiadiazine core but differ in substituents, significantly altering their physicochemical and structural properties:

Compound Name Substituents Molecular Weight Key Structural Differences Reference
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl (R₁), phenyl (R₂) 429.52 g/mol Alkyl chain (butyl) vs. methoxy groups
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-Ethylphenyl (R₁), 3-methylphenyl (R₂), 7-fluoro (R₃) 433.47 g/mol Fluoro and methyl substituents; ethyl vs. methoxy
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Chlorophenyl (R₁), 4-methoxyphenyl (R₂), benzothiadiazinone core 428.88 g/mol Benzothiadiazinone vs. benzothiazine; chlorine atom

Key Observations :

  • Electronic Effects : The 7-fluoro and 3-methylphenyl substituents in the ethylphenyl analog introduce steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .
  • Core Modifications: Replacement of the benzothiazine with a benzothiadiazinone core (as in ) alters ring strain and hydrogen-bonding capabilities.
Physicochemical and Spectroscopic Properties

Data from related compounds highlight trends in elemental analysis and spectroscopic behavior:

Elemental Analysis (Selected Examples) :

Compound Calculated (%) C Found (%) C Calculated (%) H Found (%) H Reference
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (Analogous benzoxathiin core) 70.29 70.26 4.72 4.79
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (Crystal structure) 60.88 60.85* 3.16 3.20*

Spectroscopic Trends :

  • NMR : Methoxy groups in the target compound would produce distinct singlet peaks near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), consistent with analogs in .
  • IR : The sulfone group (S=O) in the 1,1-dioxido moiety is expected to show strong absorption bands at ~1150–1300 cm⁻¹ .
Crystallographic and Structural Insights

Crystal data from structurally related compounds reveal packing interactions and conformational flexibility:

Compound Space Group Unit Cell Parameters (Å, °) Volume (ų) Z Reference
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone P21/n a = 13.6452, b = 7.47005, c = 18.7286, β = 105.772 1837.14 4
Analogous benzothiazine derivatives (hypothetical) P-1 a = 8.5–9.0, b = 10.0–11.0, c = 12.0–13.0, α = 90, β = 90, γ = 90 ~1000–1200 2

Structural Notes:

  • The bulky methoxyphenyl groups in the target compound may induce torsional strain, reducing crystallinity compared to smaller substituents (e.g., methyl or fluoro) .
  • C-H···N and C-H···π interactions dominate packing in benzothiazole derivatives, stabilizing layered structures .

Example Procedure :

  • The ethylphenyl analog was synthesized via nucleophilic substitution of a halogenated benzothiazine precursor with 4-ethylphenylmagnesium bromide, achieving ~75% yield after recrystallization.

Biological Activity

The compound (4-methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, also known by its CAS number 1114659-48-1, is a member of the benzothiazine family. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications, drawing from a variety of scientific sources.

  • Molecular Formula : C23H19NO5S
  • Molecular Weight : 421.47 g/mol
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Palladium-catalyzed coupling reactions , such as the Sonogashira cross-coupling reaction.
  • Oxidative cyclization using hydrogen peroxide or other oxidizing agents to yield the desired benzothiazine derivatives .

Antimicrobial Properties

Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various pathogens:

  • Gram-positive bacteria : Exhibited potent activity against Staphylococcus aureus (MIC ≤ 0.25 μg/mL).
  • Gram-negative bacteria : Showed effectiveness against Acinetobacter baumannii (MIC ≤ 0.25 μg/mL).
  • Fungi : Demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans (both MIC ≤ 0.25 μg/mL) .

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • It acts as a tubulin inhibitor , disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells.
  • Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to several mechanisms:

  • Microtubule Disruption : By binding to tubulin, it interferes with the normal function of microtubules during cell division.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways in both bacterial and cancer cells .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated broad-spectrum antimicrobial properties against various strains including S. aureus and C. albicans .
Anticancer ResearchIndicated significant cytotoxicity in cancer cell lines with mechanisms involving tubulin inhibition and ROS generation .
Synthesis and CharacterizationReported successful synthesis via oxidative cyclization methods with detailed structural characterization .

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